CBR-5884 is an inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. CBR-5884 inhibited de novo serine synthesis in cancer cells and was selectively toxic to cancer cell lines with high serine biosynthetic activity. Biochemical characterization of the inhibitor revealed that it was a noncompetitive inhibitor that showed a time-dependent onset of inhibition and disrupted the oligomerization state of PHGDH.
Related Compounds
Methyl 5-(hydroxymethyl)furan-2-carboxylate
Compound Description: This compound is a derivative of furfural and possesses antibacterial activity. It demonstrated synergistic antibacterial activity when combined with 1-methyl ester-nigericin against Proteus spp. []. It also exhibited moderate cytotoxicity against HeLa, HepG2, and Vero cell lines [].
Compound Description: This compound was synthesized from functionalized ethyl 4-chloro-6-methyl-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylates and morpholine. It demonstrated cytotoxicity against human lung cancer cell lines [].
Compound Description: This compound was synthesized using the Gewald reaction and subsequently reacted with twelve different substituted aryl aldehydes to yield twelve new Schiff bases [].
Compound Description: ITH4012 is a tacrine derivative with acetylcholinesterase inhibitory activity. It can reduce cell death induced by various compounds and has neuroprotective properties through calcium promotion and induction of antiapoptotic proteins [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective Cdk9 kinase inhibitor (IC50 = 350 nM). Moderate ATP-competitive Cdk2-cyclin E inhibitor (IC50 = 20 µM). Induces cell cycle arrest, decreasing S-phase. Shows antiproliferative effects (IC50 values are 33, 49, 64 and 62 μM for MCF7, HOS, G361, and K562 cells respectively). Cyclin-dependent kinases (CDKs) play a key role in regulating cell division by phosphorylating distinct substrates in different phases of the cell cycle. Cell cycle deregulation in many cancers often results from altered CDK activity. Thus, CDKs are potential pharmacological targets for anticancer agents. CAY10574 is a potent, selective inhibitor of Cdk9 in vitro with an IC50 value of 0.35 µM. It is also a competitive inhibitor of Cdk2-cyclin E with respect to ATP, with Ki and IC50 values of 13.3 and 20 µM, respectively. CAY10574 reduces the population of S-phase cells of the cancer cell line HT-29 and blocks proliferation of several other cancer cell lines including MCF-7, HOS, G361, and K562 cells with IC50 values of 33, 49, 64, and 62 µM, respectively. CAY10574, also known as Cdk9 Inhibitor II, is a potent, selective inhibitor of Cdk9 in vitro with an IC50 value of 0.35 µM. It is also a competitive inhibitor of Cdk2-cyclin E with respect to ATP, with Ki and IC50 values of 13.3 and 20 µM, respectively.
IKK-ε inhibitor (IC50 = 15.8 µM). Benzimidazole derivative. The NF-κB/Rel transcription factors, known to be involved in the regulation of pro-inflammatory cytokines and the pathogenesis of a variety of diseases, are present in the cytosol in an inactive state, complexed with inhibitory IκB proteins. NF-κB is activated upon degradation of IκB following IKK-α and IKK-β phosphorylation. IKK-ε, a homolog of IKK-α and IKK-β, can also activate NF-κB. IKK-ε is expressed predominantly in immune cells and is thought to play a role in the immune response. CAY10575 is a benzimidazole analog that inhibits IKK-ε with an IC50 value of ~15.8 µM. 5-(5,6-dimethoxy-1-benzimidazolyl)-3-[(4-methylsulfonylphenyl)methoxy]-2-thiophenecarboxamide is a member of benzimidazoles.
Leukotriene B4 (LTB4) promotes a number of leukocyte functions including aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis. Two G protein-coupled receptors, BLT1 and BLT2 mediate the actions of LTB4. CAY10583 is a potent, selective full agonist for BLT2 with an EC50 value of 20 nM. It does not displace [3H]-leukotriene B4 (LTB4) binding to BLT1 at concentrations >1 µM and activates BLT2 at significantly lower concentrations than LTB4 (EC50 = 170 nM). CAY10583 dose dependently increases intracellular calcium stores and induces ERK phosphorylation in Chinese hamster ovary (CHO) cells expressing BLT2 with no effect on CHO cells expressing BLT1.1 CAY10583 is a synthetic leukotriene B4 receptor type 2 (BLT2) agonist. CAY10583 directly promotes keratinocyte migration and indirectly enhances fibroblast proliferation by increasing keratinocyte production of TGF-β1 and bFGF, accelerating wound closure. CAY10583 is a promising pharmaceutical agent for diabetic wounds.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), with cyclooxygenase-2 (COX-2), synthesizes PGE2, which is directly involved in signaling during inflammation, fever and pain. 5-Lipoxygenase (5-LO) initiates the synthesis of leukotrienes (LTs), which are pro-inflammatory mediators. CAY10589 is a dual inhibitor of mPGES-1 (IC50 = 1.3 μM) and 5-LO (IC50 = 1.0 μM). It effectively inhibits PGE2 and LT synthesis in both cell free and intact cell assays. CAY10589 has minor effects on COX-1 and COX-2, inhibiting these enzymes 34% and 38.8%, respectively, at 10 μM. CAY10589 is an inhibitor of mPGES-1.
Phospholipase D (PLD) is an enzyme which cleaves the head group from phospholipids, producing the second messenger phosphatidic acid. Two mammalian isoforms of PLD, PLD1 and PLD2, have been identified, with multiple splice variants of each. Although the two isoforms share structural and functional features, they are regulated differently and apparently subserve distinct roles. CAY10594 is a potent PLD2 inhibitor, both in vitro (IC50 = 140 nM) and in cells (IC50 = 110 nM). It is also effective as a PLD1 inhibitor at higher concentrations (IC50 = 5.1 μM in vitro, 1.0 μM in cells). CAY10594 strongly inhibits the invasive migration of breast cancer cells in transwell assays,1 suggesting that PLD might be a useful target in blocking tumor cell invasion. CAY10594 is a potent phospholipase D2 inhibitor. CAY10594 ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.
Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available. CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.
SIRT1 Activator. Suppresses NF-κB-dependent induction of TNF-α by LPS (IC70 = 60 μM, THP-1 cells). Upregulates PPARδ-mediated transcription in ECs. Sirtuin 1 (SIRT1) is an evolutionarily conserved NAD-dependent protein deacetylase that has been implicated in cell metabolism, differentiation, stress and DNA damage response, and the control of multidrug resistance in cancer. SIRT1 alters gene expression by deacetylating nuclear histones, NF-κB, p53, and FOXO transcription factors. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate. Functional assays show that CAY10602 dose-dependently suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide in THP-1 cells, with approximately 75% inhibition achieved at 60 μM, without cytotoxicity. CAY10602 is at least 10 times more potent as a suppressor of TNF-α release than resveratrol. The effects of CAY10602 in other cellular processes remain to be determined. CAY10602 is a SIRT1 activator. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate.
Histone deacetylase 6 (HDAC6) is a class II HDAC that represses transcription by removing acetyl groups from histones. In addition, HDAC6 deacetylases tubulin, which is important in regulating microtubule stability and function. CAY10603 is a potent and selective inhibitor of HDAC6 (IC50 = 0.002 nM, as compared with 271, 252, 0.42, 6851, and 90.7 nM for HDAC1, 2, 3, 8, and 10, respectively). Also, CAY10603 prevents the growth of several pancreatic cancer cell lines (IC50 = 0.1-1 μM). The HDAC6 inhibitor is more active in inhibiting cell growth than the broad spectrum HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). CAY10603 is a potent and selective inhibitor of HDAC6 (IC50 = 0.002 nM. CAY10603 prevents the growth of several pancreatic cancer cell lines (IC50 = 0.1-1 μM).